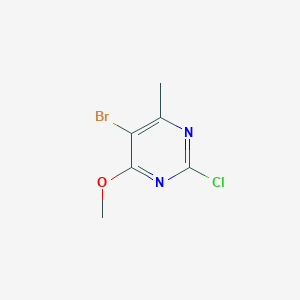![molecular formula C14H17N5O6 B13928417 2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups, including an amino group, a but-2-ynyl group, and a sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the purine ring system, followed by the introduction of the but-2-ynyl group and the sugar moiety. Key steps in the synthesis may include:
Formation of the Purine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the purine ring.
Introduction of the But-2-ynyl Group: The but-2-ynyl group can be introduced through a coupling reaction using reagents such as alkynes and palladium catalysts.
Attachment of the Sugar Moiety: The sugar moiety is typically attached through glycosylation reactions, which may involve the use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and cost-effectiveness of the process. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions may involve the replacement of functional groups with other groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Aplicaciones Científicas De Investigación
2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, such as antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways.
Interacting with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular functions.
Modulating Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purine-6,8-dione
- 2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purine-6,8-dione
Uniqueness
2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H17N5O6 |
|---|---|
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H17N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/t6-,8+,9-,12-/m1/s1 |
Clave InChI |
AUCHAUXFKQCRBO-IQEPQDSISA-N |
SMILES isomérico |
CC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |
SMILES canónico |
CC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
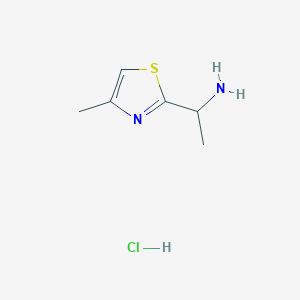
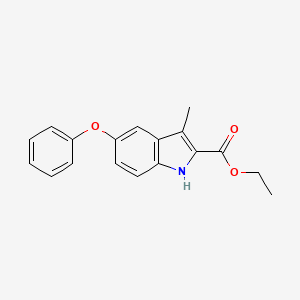
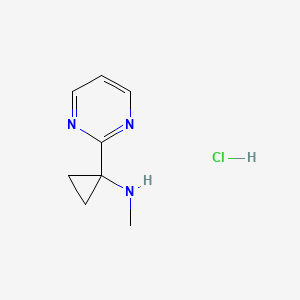
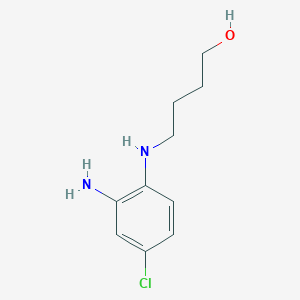
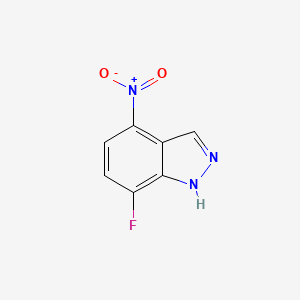
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)

